molecular formula C14H23NO4 B6213548 methyl (2S)-3-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}propanoate CAS No. 2095488-04-1

methyl (2S)-3-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}propanoate

Cat. No.: B6213548
CAS No.: 2095488-04-1
M. Wt: 269.3
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Description

Methyl (2S)-3-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}propanoate is an intricate organic molecule featuring a unique bicyclo[1.1.1]pentane structure. This compound is interesting due to its stereochemistry and the presence of both ester and carbamate groups, making it a subject of research in synthetic organic chemistry, pharmaceuticals, and materials science.

Properties

CAS No.

2095488-04-1

Molecular Formula

C14H23NO4

Molecular Weight

269.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare methyl (2S)-3-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}propanoate, the synthesis typically begins with the formation of the bicyclo[1.1.1]pentane core. This can be done through the [1+1+1] cycloaddition reactions or through ring-closing reactions. The incorporation of the ester group usually involves esterification with methanol and an acid catalyst. The tert-butoxycarbonyl (Boc) group is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, optimizing reaction conditions for yield and scalability is crucial. Steps often include continuous flow reactions for the initial synthesis of the bicyclo[1.1.1]pentane structure, followed by batch processes for the esterification and Boc protection steps. Solvent choice, reaction temperature, and catalysts are adjusted to maximize output and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}propanoate undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized under specific conditions to yield corresponding ketones or aldehydes.

  • Reduction: Reduction reactions, often using hydrides like lithium aluminum hydride (LiAlH4), can convert the ester group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine site.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Major products include alcohol derivatives from reductions, ketones/aldehydes from oxidations, and various substituted derivatives from nucleophilic substitutions.

Scientific Research Applications

Methyl (2S)-3-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}propanoate has applications across several fields:

  • Chemistry: Used in the study of strained ring systems and stereochemistry.

  • Biology: Potential use as a building block in the synthesis of peptide mimetics.

  • Medicine: Investigated for its role in developing pharmaceuticals, especially those targeting central nervous system disorders.

  • Industry: Used in materials science for the development of novel polymers and materials with unique mechanical properties.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound's action depends largely on the context of its application. In drug development, its mechanism might involve acting as an inhibitor or modulator of specific enzymes or receptors. The bicyclo[1.1.1]pentane structure could influence the compound's binding affinity and specificity, while the Boc-protected amine can be deprotected in situ to interact with biological targets.

Comparison with Similar Compounds

Comparing methyl (2S)-3-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}propanoate with similar compounds highlights its unique bicyclo[1.1.1]pentane core:

  • Methyl (2S)-3-{cyclopentyl}-2-{[(tert-butoxy)carbonyl]amino}propanoate: Lacks the strained bicyclo structure, offering different steric and electronic properties.

  • Methyl (2S)-3-{cyclohexyl}-2-{[(tert-butoxy)carbonyl]amino}propanoate: Larger ring system, different reactivity and stability.

  • Methyl (2S)-3-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}propanoate: Different bicyclic system impacting its use in synthetic applications.

Each of these comparisons helps underscore the uniqueness of the bicyclo[1.1.1]pentane structure in imparting specific physical and chemical properties to the compound.

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